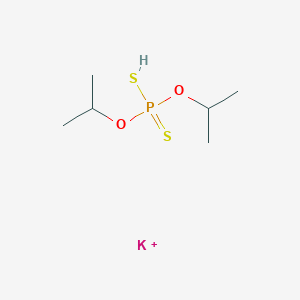

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioate, characterized by the presence of sulfur and oxygen atoms bonded to a phosphorus atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with isopropanol in the presence of a base such as potassium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4(CH3)2CHOH+2KOH→2K[(CH3)2CHOS]2PS+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler phosphorothioate derivatives.

Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides and alcohols are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo-phosphorothioate derivatives.

Reduction: Formation of simpler phosphorothioate compounds.

Substitution: Formation of new alkoxy-phosphorothioate derivatives.

Applications De Recherche Scientifique

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus and sulfur.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by donating or accepting sulfur and phosphorus atoms, thereby influencing various cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium diisopropylamide: Another potassium-based compound with different functional groups.

Potassium diisopropylphosphorodithioate: Similar structure but with different substituents on the phosphorus atom.

Uniqueness

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and oxygen atoms bonded to phosphorus, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane, also known by its CAS number 3419-34-9, is a complex chemical compound with a unique structure that includes sulfur and oxygen atoms bonded to phosphorus. This compound is a derivative of phosphorothioate and exhibits significant potential in various scientific research applications, particularly in biology and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H14O2PS2, with a molecular weight of approximately 253.4 g/mol. The compound is characterized by its specific combination of sulfur and oxygen atoms, which imparts distinct chemical properties that are valuable in research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂PS₂ |

| Molecular Weight | 253.4 g/mol |

| Boiling Point | 257.1 °C |

| Density | 1.145 g/cm³ |

| Flash Point | 109.3 °C |

This compound interacts with various biological molecules, including enzymes and proteins, potentially modulating biochemical pathways. Its ability to donate or accept sulfur and phosphorus atoms allows it to influence cellular processes, which may be significant in therapeutic contexts.

Research Findings

Recent studies have explored the compound's biological activity, particularly its role in oxidative stress-related pathways. This compound has been investigated for its potential therapeutic properties, especially in conditions where oxidative damage is prevalent.

Case Studies

- Oxidative Stress Modulation : A study demonstrated that this compound exhibited antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress.

- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by mitigating oxidative damage.

Applications in Medicine

The compound's unique properties make it a candidate for further exploration in medicinal chemistry. Its potential as an antioxidant and enzyme inhibitor positions it as a valuable substance for developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other compounds in the phosphorothioate family:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Potassium diisopropylamide | Amide | Used in organic synthesis |

| Potassium diisopropylphosphorodithioate | Phosphorodithioate | Similar structure with different substituents |

| O,O-Diisopropyl Dithiophosphate | Dithiophosphate | Known for its agricultural applications |

Unique Characteristics

What sets this compound apart is its specific combination of sulfur and oxygen atoms bonded to phosphorus, giving it unique reactivity and biological activity not found in similar compounds.

Propriétés

Numéro CAS |

3419-34-9 |

|---|---|

Formule moléculaire |

C6H14KO2PS2 |

Poids moléculaire |

252.4 g/mol |

Nom IUPAC |

potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |

Clé InChI |

PJJZTOTXLDXTEL-UHFFFAOYSA-M |

SMILES |

CC(C)OP(=S)(OC(C)C)S.[K+] |

SMILES canonique |

CC(C)OP(=S)(OC(C)C)[S-].[K+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.